
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene is a chemical compound that belongs to the family of alkyl bromides. It is commonly used in scientific research applications due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a nucleophile, such as a DNA molecule or a protein. This can lead to changes in the structure and function of the nucleophile, which can have a range of effects on biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized. However, studies have shown that it can have cytotoxic effects on cancer cells. It has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize, making it a readily available reagent. However, its mechanism of action is not fully understood, which can limit its use in certain applications. Additionally, its potential toxicity and cytotoxicity can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the research and development of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene. One area of focus could be on understanding its mechanism of action and how it interacts with biological systems. This could lead to the development of new therapies for a range of diseases, including cancer and infectious diseases. Additionally, research could focus on the development of new catalysts and materials science applications for the compound. Overall, the unique properties of this compound make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene involves the reaction of 5-bromo-2,3-dimethyltoluene with sec-butyl alcohol in the presence of hydrobromic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of the product is typically high, making it a cost-effective synthesis method.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(sec-butoxy)-1,3-dimethylbenzene has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of other chemical compounds, such as pharmaceuticals, agrochemicals, and materials science. Additionally, it is used in the development of new catalysts and as a starting material for the synthesis of other brominated compounds.
Eigenschaften
IUPAC Name |
5-bromo-2-butan-2-yloxy-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-5-10(4)14-12-8(2)6-11(13)7-9(12)3/h6-7,10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSSMVIPJDJQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2968418.png)
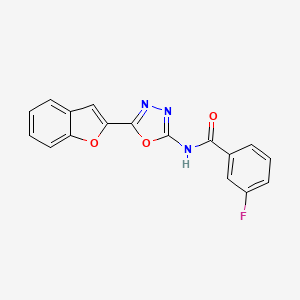
![[(2-Phenylethyl)carbamoyl]methyl 3,5-dimethoxybenzoate](/img/structure/B2968421.png)
![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]but-2-ynamide](/img/structure/B2968422.png)
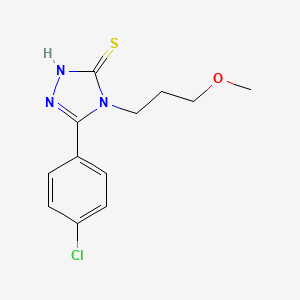
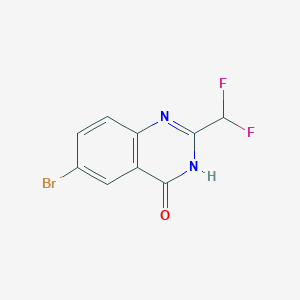
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2968426.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2968427.png)
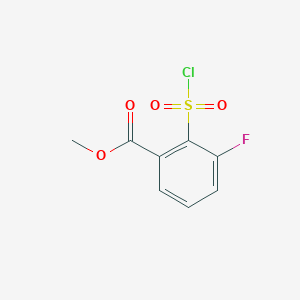
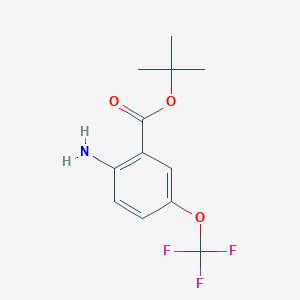
![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine-4-carbonitrile](/img/structure/B2968434.png)

